molecular formula C21H14N2O B4934542 1,3-di-2-quinolinyl-2-propen-1-one

1,3-di-2-quinolinyl-2-propen-1-one

Cat. No.: B4934542
M. Wt: 310.3 g/mol
InChI Key: CWWXNMSKETZGRF-WYMLVPIESA-N
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Description

1,3-di-2-quinolinyl-2-propen-1-one is a useful research compound. Its molecular formula is C21H14N2O and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.110613074 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

Research has demonstrated that 1,3-di-2-quinolinyl-2-propen-1-one exhibits a wide range of biological activities:

  • Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant antiproliferative effects against cancer cells with GI50 values as low as 22 nM in certain derivatives .
  • Antimicrobial Properties : The compound displays notable antimicrobial activity against both bacterial and fungal strains. Its derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, showcasing potential in treating resistant infections .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .

Medicinal Chemistry Applications

The synthesis of this compound involves various methods that allow for the creation of derivatives tailored for specific biological activities. Traditional synthetic routes often utilize strong bases such as NaOH or KOH . The versatility in synthesis enables researchers to explore structure-activity relationships (SAR) that enhance pharmacological efficacy.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
1,3-DiphenylpropenoneTwo phenyl groups; α,β-unsaturated carbonylAntimicrobial; Antioxidant
4-HydroxychalconeHydroxyl group on chalcone structureAnti-inflammatory; Anticancer
2-AcetylphenylpropenoneAcetyl group on phenylAntimicrobial; Antioxidant
This compound Dual quinoline structureAnticancer; Antimicrobial; Anti-inflammatory

Materials Science Applications

Beyond medicinal chemistry, this compound has implications in materials science. Its photophysical properties make it suitable for applications in non-linear optics and as a fluorescent probe for sensing various molecules . The compound's ability to act as a precursor for synthesizing other functional materials further emphasizes its versatility.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antiproliferative Studies : In a study comparing various quinoline derivatives, this compound was among the most potent compounds tested against cancer cell lines. Its derivatives were investigated as multi-target inhibitors of key oncogenic pathways .
  • Antimicrobial Efficacy : A series of synthesized analogs demonstrated significant activity against resistant bacterial strains. The study provided insights into the mechanisms of action and potential therapeutic applications in infectious diseases .
  • Optical Applications : Research into the optical properties of this compound has led to its exploration as a candidate for second harmonic generation materials, showcasing its utility beyond biological applications .

Properties

IUPAC Name

(E)-1,3-di(quinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O/c24-21(20-13-10-16-6-2-4-8-19(16)23-20)14-12-17-11-9-15-5-1-3-7-18(15)22-17/h1-14H/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWXNMSKETZGRF-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.